molecular formula C14H17N5O2S B2910974 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1351598-33-8

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2910974
CAS No.: 1351598-33-8
M. Wt: 319.38
InChI Key: HLTPHXKRPKEONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic small molecule designed for preclinical research and hit-to-lead optimization. Its structure incorporates a pyridazine core linked to a pyrazole ring and a tetrahydrofuran-derived acetamide side chain, a design that leverages the known importance of nitrogen-containing heterocycles in medicinal chemistry . Heterocyclic compounds containing pyrazole and pyridazine motifs are frequently investigated for their diverse biological activities and are common scaffolds in pharmaceuticals and agrochemicals . The presence of the (tetrahydrofuran-2-yl)methyl group offers a chiral center and an ether functionality, which can be critical for influencing a compound's conformation, solubility, and its interaction with biological targets. This molecular architecture makes it a compound of significant interest for researchers exploring structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or receptor modulators . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and characterizations to determine the compound's specific properties and applications in their systems.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c20-13(15-9-11-3-1-8-21-11)10-22-14-5-4-12(17-18-14)19-7-2-6-16-19/h2,4-7,11H,1,3,8-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTPHXKRPKEONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrazole moiety, a pyridazine ring, and a thioether linkage, which contribute to its diverse pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C13H16N4OSC_{13}H_{16}N_4OS, with a molecular weight of approximately 284.36 g/mol. The structural components include:

  • Pyrazole Ring : Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
  • Pyridazine Ring : Often associated with enhancing the bioactivity of compounds through interaction with biological targets.
  • Thioether Linkage : This feature can influence the compound's solubility and reactivity, which are critical for biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The thioether linkage allows for greater flexibility in binding, while the pyrazole and pyridazine rings facilitate interactions through hydrogen bonding and π-π stacking. These interactions can modulate the activity of target proteins, leading to various pharmacological effects.

Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. A study evaluating a series of pyrazole derivatives found that they effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanisms involved include:

  • Inhibition of BRAF(V600E) : A common mutation in melanoma that promotes tumor growth.
  • Targeting EGFR and Aurora-A Kinase : These pathways are crucial for cell proliferation and survival .

Anti-inflammatory Effects

Compounds containing pyrazole and pyridazine rings have been shown to possess anti-inflammatory properties. For instance, studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are involved in inflammatory responses .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. Research indicates that these compounds can disrupt bacterial cell membranes, leading to cell lysis. For example, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Antitumor Efficacy :
    • A study reported that 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide exhibited potent inhibitory effects on HepG2 liver cancer cells, demonstrating IC50 values significantly lower than standard chemotherapeutics.
  • Anti-inflammatory Activity :
    • In vitro assays revealed that certain pyrazole derivatives reduced the expression of inflammatory markers in macrophage cell lines by up to 70%, suggesting their potential as therapeutic agents for inflammatory diseases .
  • Antibacterial Studies :
    • A series of synthesized pyrazole carboxamide derivatives were tested against seven phytopathogenic fungi, showing moderate to excellent antifungal activity, thereby highlighting their potential use in agricultural applications as biopesticides .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntitumorBRAF(V600E), EGFRInhibition of cancer cell growth
Anti-inflammatoryTNF-α, NO productionReduction in inflammatory markers
AntibacterialBacterial cell membranesCell lysis and growth inhibition

Comparison with Similar Compounds

Structural Analogues

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
  • Structure : Pyridazine core with pyrazole and aniline substituents.
  • Key Differences : Lacks the thioacetamide and THF-methyl groups.
CB-839 (Telaglenastat)
  • Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide .
  • Key Differences : Replaces the thioether with a thiadiazole linker and includes a trifluoromethoxyphenyl group.
  • Biological Activity : Glutaminase inhibitor used in cancer therapy; the thiadiazole group enhances metabolic stability compared to thioethers.
2-Cyano-N-((tetrahydrofuran-2-yl)methyl)acetamide
  • Structure: Acetamide with cyano and THF-methyl groups.
  • Key Differences : Simpler structure without pyridazine or pyrazole moieties.
  • Application : Intermediate in synthesis of heterocyclic compounds, highlighting the role of THF-methyl in solubility modulation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine CB-839
Molecular Formula C₁₅H₁₈N₆O₂S (inferred) C₁₃H₁₂N₆ C₂₆H₂₄F₃N₇O₃S
Molecular Weight ~370.4 g/mol 260.28 g/mol 595.58 g/mol
Key Functional Groups Thioether, pyrazole, THF-methyl Pyrazole, aniline Thiadiazole, trifluoromethoxy
Solubility Moderate (THF enhances polarity) Low (hydrophobic aniline) Low (lipophilic groups)
Bioavailability Likely improved via THF-methyl Limited due to low solubility Moderate (optimized for CNS penetration)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.